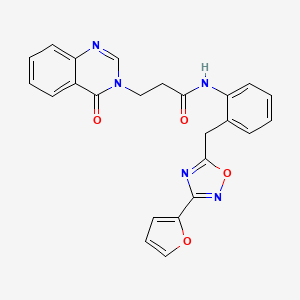
(3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H9F2NO·HCl. It is a crystalline solid that is often used in various chemical and pharmaceutical research applications. The compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a methanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 3,6-difluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the fluorinated phenyl ring, potentially leading to the removal of fluorine atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include partially or fully de-fluorinated compounds.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenylmethanamines.
Aplicaciones Científicas De Investigación
(3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and metabolism.
Comparación Con Compuestos Similares
- (3,5-Difluoro-2-methoxyphenyl)methanamine hydrochloride
- (3,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride
- (3,6-Difluoro-2-ethoxyphenyl)methanamine hydrochloride
Comparison:
- Uniqueness: The specific positioning of the fluorine and methoxy groups in (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride can result in unique chemical and biological properties compared to its analogs.
- Reactivity: The reactivity of the compound in various chemical reactions may differ based on the position of substituents on the phenyl ring.
- Applications: While similar compounds may have overlapping applications, the unique structure of this compound can make it more suitable for specific research or industrial purposes.
Propiedades
IUPAC Name |
(3,6-difluoro-2-methoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-12-8-5(4-11)6(9)2-3-7(8)10;/h2-3H,4,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJXCGLDIRGHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1CN)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2840043.png)

![ETHYL 3-METHYL-5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}THIOPHENE-2-CARBOXYLATE](/img/structure/B2840046.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea](/img/structure/B2840047.png)
![1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2840049.png)
![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/new.no-structure.jpg)
![1-(4-{[8-(morpholine-4-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2840051.png)
![2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2840053.png)

![3-(3,3-Difluorocyclobutyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2840057.png)
![5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2840061.png)
![methyl (2Z)-2-[(4-acetylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2840062.png)
![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole](/img/structure/B2840063.png)

